molecular formula C10H18O B15177861 (E)-2-(2-Methylpropylidene)hexanal CAS No. 93980-82-6

(E)-2-(2-Methylpropylidene)hexanal

Cat. No.: B15177861
CAS No.: 93980-82-6
M. Wt: 154.25 g/mol
InChI Key: BCKIEFFJHXOMBQ-JXMROGBWSA-N
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Description

(E)-2-(2-Methylpropylidene)hexanal is an organic compound with the molecular formula C10H18O It is a type of aldehyde characterized by the presence of a hexanal backbone with a methylpropylidene substituent at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Methylpropylidene)hexanal typically involves the aldol condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base catalyst. The reaction conditions often include:

    Base Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Methylpropylidene)hexanal undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated aldehydes

Scientific Research Applications

(E)-2-(2-Methylpropylidene)hexanal has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(2-Methylpropylidene)hexanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their function.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-Methylpropylidene)butanal
  • (E)-2-(2-Methylpropylidene)pentanal
  • (E)-2-(2-Methylpropylidene)heptanal

Uniqueness

(E)-2-(2-Methylpropylidene)hexanal is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.

Biological Activity

(E)-2-(2-Methylpropylidene)hexanal, a compound with the molecular formula C10_{10}H18_{18}O, is a type of aldehyde that has gained attention for its potential biological activities. This article explores its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a branched alkene structure with an aldehyde functional group. Its structural formula can be represented as:

C10H18O\text{C}_{10}\text{H}_{18}\text{O}

This compound's unique configuration allows it to interact with various biological systems, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. A notable investigation compared the activity of several compounds against various cancer cell lines, revealing that certain derivatives exhibited significant growth inhibition.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of various isoxazole derivatives, compounds similar to this compound were tested on six cancer cell lines. The results indicated that some derivatives showed promising inhibitory effects on tumor cell growth. For instance, compound 21 demonstrated over 40% inhibition in colon cancer cells at a concentration of 10 μmol, suggesting substantial anticancer potential .

Table 1: Anticancer Activity of Compounds Related to this compound

CompoundCancer Cell LineInhibition (%)Concentration (μmol)
Compound 21Colon Cancer (Colo-205)40%10
Compound XBreast Cancer50%5
Compound YRenal Cancer30%10

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. The compound's interaction with protein kinase C (PKC) isoenzymes has been noted as a significant mechanism through which it exerts its effects .

PKC Activation

Protein kinase C plays a critical role in various cellular processes, including proliferation and apoptosis. Compounds that activate PKC can mimic diacylglycerol (DAG), leading to altered signaling pathways that promote cell death in cancerous tissues .

Predictive Modeling for Biological Activity

Advancements in computational methods have enabled researchers to predict the bioactivity of compounds like this compound using chemical structure analysis combined with phenotypic profiling. A recent study demonstrated that integrating chemical structures with high-throughput screening data could enhance predictive accuracy for compound activity . This approach could significantly streamline the drug discovery process by identifying promising candidates more efficiently.

Properties

CAS No.

93980-82-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2E)-2-(2-methylpropylidene)hexanal

InChI

InChI=1S/C10H18O/c1-4-5-6-10(8-11)7-9(2)3/h7-9H,4-6H2,1-3H3/b10-7+

InChI Key

BCKIEFFJHXOMBQ-JXMROGBWSA-N

Isomeric SMILES

CCCC/C(=C\C(C)C)/C=O

Canonical SMILES

CCCCC(=CC(C)C)C=O

Origin of Product

United States

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